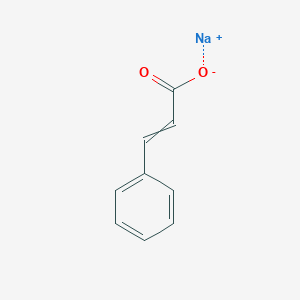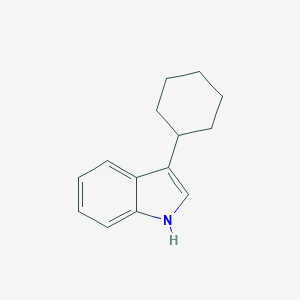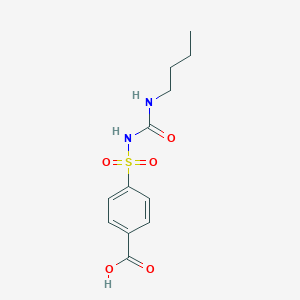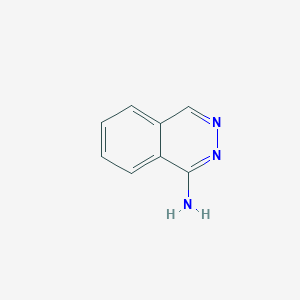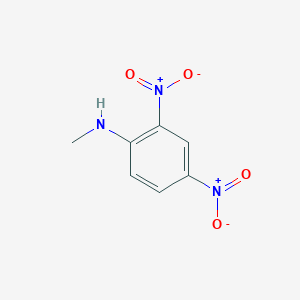
N-Hydroxy-2-propylpentanamide
Descripción general
Descripción
“N-Hydroxy-2-propylpentanamide” is a hydroxamic acid . It is also known by other names such as VAHA, Valproic acid hydroxamate, and Valpropylhydroxamic Acid . It has been associated with various therapeutic applications .
Synthesis Analysis
“N-Hydroxy-2-propylpentanamide” is a derivative of Valproic Acid (VPA) and was designed and synthesized for the purpose of inhibiting HDAC1 . It has shown better antiproliferative activity than VPA in different cancer cell lines .Molecular Structure Analysis
The molecular formula of “N-Hydroxy-2-propylpentanamide” is C8H17NO2 . Its IUPAC name is N-hydroxy-2-propylpentanamide . The InChI is InChI=1S/C8H17NO2/c1-3-5-7(6-4-2)8(10)9-11/h7,11H,3-6H2,1-2H3,(H,9,10) . The Canonical SMILES is CCCC(CCC)C(=O)NO .Physical And Chemical Properties Analysis
The molecular weight of “N-Hydroxy-2-propylpentanamide” is 159.23 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 2 . It has a Rotatable Bond Count of 5 . The Exact Mass is 159.125928785 g/mol . The Topological Polar Surface Area is 49.3 Ų . The Heavy Atom Count is 11 .Aplicaciones Científicas De Investigación
Cancer Treatment
VAHA has shown promising results in the treatment of various types of cancer. It has been found to have better antiproliferative activity than Valproic Acid (VPA) in different cancer cell lines . This makes it a potential candidate for cancer treatment .
HDAC Inhibition
VAHA is a derivative of VPA designed to be a Histone Deacetylase (HDAC) inhibitor . It has shown to inhibit HDAC1, which could be related with HMGB1 translocation from the nucleus to the cytoplasm .
HMGB1 Translocation
The inhibition of HDAC1 by VAHA could lead to the translocation of HMGB1 from the nucleus to the cytoplasm . This could trigger cell apoptosis, making it a potential mechanism for its antiproliferative effects .
ROS Production
Treatment with VAHA has been observed to increase Reactive Oxygen Species (ROS) production . This could contribute to HMGB1 translocation and potentially trigger cell apoptosis .
Hepatotoxic Evaluation
VAHA has been evaluated for its hepatotoxic effects. It has been associated with liver damage, similar to its parent compound VPA . However, it’s important to note that these studies are preliminary and further research is needed to fully understand the hepatotoxic potential of VAHA .
Antiproliferative Properties
VAHA has shown better antiproliferative effects than VPA on various cell lines, including rhabdomyosarcoma, cervical cancer cells, and breast cancer cells . This suggests that VAHA could be a potential therapeutic agent for these types of cancers .
Mecanismo De Acción
Target of Action
N-Hydroxy-2-propylpentanamide, also known as VAHA, is primarily designed to target Histone Deacetylase (HDAC) . HDAC is an enzyme that plays a crucial role in regulating gene expression by removing acetyl groups from histones, leading to the condensation of chromatin and repression of gene transcription .
Mode of Action
VAHA acts as a selective inhibitor of HDAC8 . By inhibiting HDAC8, VAHA prevents the deacetylation of histones, leading to a more relaxed chromatin structure and promoting gene transcription . This change in gene expression can lead to various downstream effects, including the inhibition of cell proliferation in certain cancer cell lines .
Biochemical Pathways
The primary biochemical pathway affected by VAHA is the histone acetylation and deacetylation pathway . By inhibiting HDAC8, VAHA disrupts this pathway, leading to increased histone acetylation and changes in gene expression . One of the key downstream effects of this is the translocation of High Mobility Group Box 1 (HMGB1) from the nucleus to the cytoplasm .
Pharmacokinetics
VAHA is metabolized by Cytochrome P450 2C11 . The metabolization of VAHA by this enzyme yields a hydroxylated metabolite . The kinetic parameters of this metabolization process indicate that VAHA has a KM of 38.94 µM .
Result of Action
The inhibition of HDAC8 by VAHA leads to a number of molecular and cellular effects. One of the most notable is the reduction of cell survival in HeLa cells . VAHA was found to be fifty-eight times more effective than valproic acid (VPA) in reducing HeLa cell survival . Additionally, VAHA increases the doubling time of HeLa cells by 33% compared to the control .
Action Environment
The action, efficacy, and stability of VAHA can be influenced by various environmental factors. For instance, the presence of certain enzymes, such as Cytochrome P450 2C11, can affect the metabolism and therefore the efficacy of VAHA . .
Propiedades
IUPAC Name |
N-hydroxy-2-propylpentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-3-5-7(6-4-2)8(10)9-11/h7,11H,3-6H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROJGIRXXBBBMPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50147530 | |
| Record name | Valproic acid hydroxamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50147530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Hydroxy-2-propylpentanamide | |
CAS RN |
106132-78-9 | |
| Record name | Valproic acid hydroxamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106132789 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Valproic acid hydroxamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50147530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 106132-78-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes N-Hydroxy-2-propylpentanamide of interest in antitumor research?
A1: N-Hydroxy-2-propylpentanamide belongs to the hydroxamic acid family, a class of compounds known to exhibit biological activity. Specifically, some hydroxamic acid derivatives have shown promise as histone deacetylase (HDAC) inhibitors. [] HDACs are enzymes involved in regulating gene expression, and their dysregulation is implicated in various diseases, including cancer.
Q2: How was N-Hydroxy-2-propylpentanamide characterized in this study?
A2: The researchers utilized a combination of spectroscopic techniques and computational methods to characterize N-Hydroxy-2-propylpentanamide and its organotin(IV) complex. These included:
- FTIR Spectroscopy: To identify functional groups and study the binding modes of the ligand to the tin center. []
- NMR Spectroscopy (1H, 13C, 119Sn): To determine the structure and analyze the interactions between the ligand and the tin atom. []
- Density Functional Theory (DFT): Theoretical calculations at the B3LYP-D3BJ/6-311++G(d,p)(H,C,N,O)/LanL2DZ(Sn) level were used to predict the structures, vibrational frequencies, and NMR chemical shifts, which were then compared to experimental data. []
- Natural Bond Orbital (NBO) Analysis: This computational method was employed to assess the stability of different isomers of N-Hydroxy-2-propylpentanamide and highlight the role of intramolecular hydrogen bonding. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



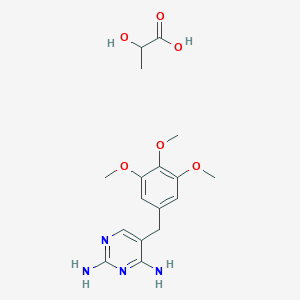
![5,6-Dihydroxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B18500.png)
![3-Methyl-1,2,4-triazolo[3,4-A]phthalazine](/img/structure/B18503.png)

